

Technical Support Center: Synthesis of 6-chloro-2H-chromene-3-carbonitrile

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Compound of Interest

Compound Name: 6-chloro-2H-chromene-3-carbonitrile

Cat. No.: B1586497

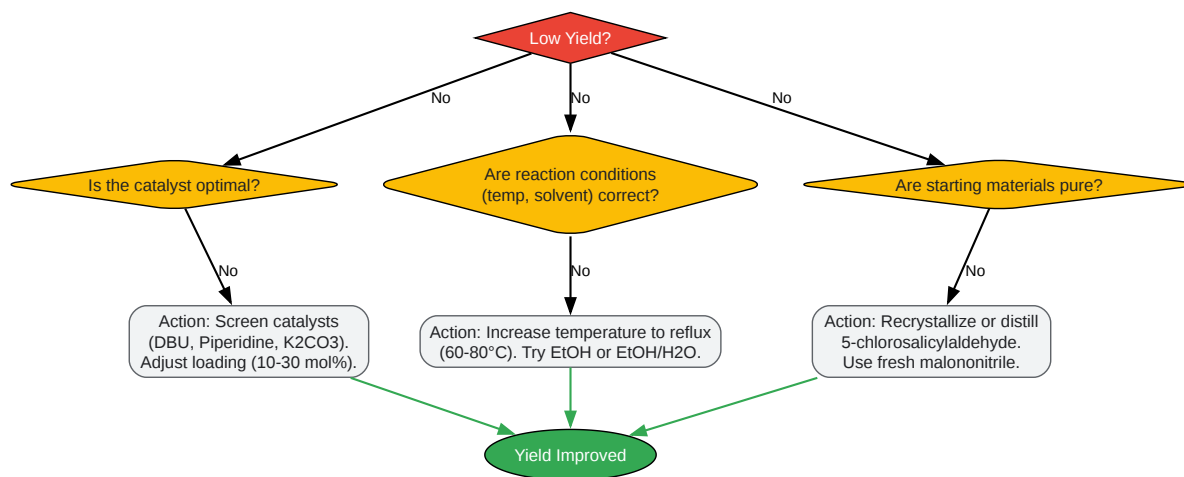
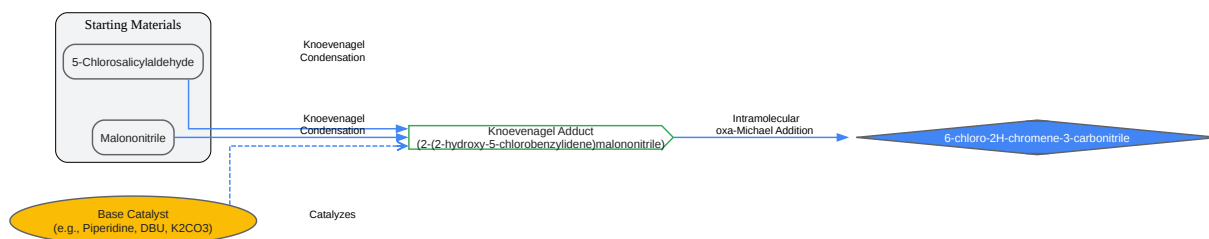
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Welcome to the technical support guide for the synthesis of **6-chloro-2H-chromene-3-carbonitrile**. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic scaffold in their work. **6-chloro-2H-chromene-3-carbonitrile** serves as a crucial intermediate in the development of pharmaceuticals, particularly for targeting neurological disorders and cancer, as well as in the creation of novel agrochemicals and materials.^[1]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction, troubleshooting common issues, and understanding the chemical principles that govern success.

Core Synthesis Pathway: An Overview

The most common and efficient route to **6-chloro-2H-chromene-3-carbonitrile** is a domino reaction initiated by a Knoevenagel condensation of 5-chlorosalicylaldehyde with malononitrile, catalyzed by a base. The resulting intermediate rapidly undergoes an intramolecular cyclization (oxa-Michael addition) to yield the final 2H-chromene ring system.



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References

- 1. chemimpex.com [chemimpex.com]
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